

Zantrelisib (AC-161): A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

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Compound of Interest		
Compound Name:	Anticancer agent 161	
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Introduction

Zantrelisib (designated AC-161) is a novel, orally bioavailable small molecule inhibitor targeting the p110 α isoform of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a variety of human cancers. By selectively inhibiting PI3K α , Zantrelisib represents a targeted therapeutic strategy to disrupt this oncogenic signaling cascade, thereby inducing tumor cell apoptosis and inhibiting tumor growth. This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Zantrelisib, detailing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its mechanism of action and dose-response relationships.

Pharmacokinetics

The pharmacokinetic profile of Zantrelisib has been characterized in multiple preclinical species to determine its viability as an orally administered therapeutic agent. The following tables summarize key PK parameters determined in mouse, rat, and dog models.

Table 1: Single-Dose Pharmacokinetic Parameters of Zantrelisib in Preclinical Species



Parameter	Mouse (10 mg/kg, PO)	Rat (10 mg/kg, PO)	Dog (5 mg/kg, PO)
Cmax (ng/mL)	1250 ± 210	980 ± 150	1550 ± 320
Tmax (h)	1.0	2.0	2.0
AUC0-inf (ng·h/mL)	7500 ± 1100	8200 ± 1300	18500 ± 2500
t1/2 (h)	4.5 ± 0.8	6.2 ± 1.1	8.1 ± 1.5
Bioavailability (%)	45	55	70
CL/F (mL/min/kg)	22.2	20.3	4.5
Vd/F (L/kg)	8.5	10.8	3.1

Data are presented as mean ± standard deviation.

Table 2: In Vitro ADME Profile of Zantrelisib

Parameter	Value	
Plasma Protein Binding (%)	98.5 (Human), 97.2 (Mouse)	
Blood-to-Plasma Ratio	0.95	
CYP450 Inhibition (IC50, μM)	>10 (for 1A2, 2C9, 2C19, 2D6, 3A4)	
CYP450 Induction	No significant induction observed	
Metabolic Stability (t1/2, min)	>60 (Human liver microsomes)	
Primary Metabolizing Enzymes	CYP3A4 (minor), Aldehyde Oxidase	
Caco-2 Permeability (Papp, A → B)	15 x 10 ⁻⁶ cm/s	
Efflux Ratio (B \rightarrow A / A \rightarrow B)	1.2	

Pharmacodynamics

The pharmacodynamic effects of Zantrelisib were evaluated through a series of in vitro and in vivo studies to confirm its mechanism of action and to establish a dose-response relationship.



Table 3: In Vitro Potency and Cellular Activity of Zantrelisib

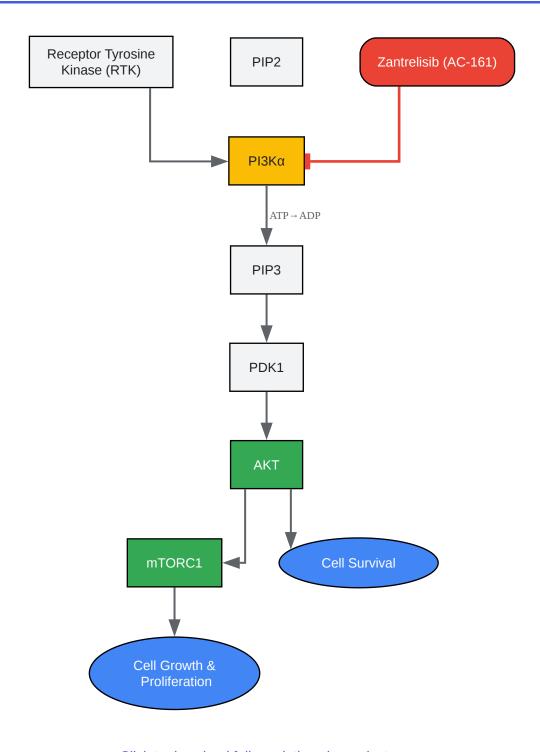
Assay	Cell Line / Target	IC50 / EC50 (nM)
Biochemical Kinase Assay	Recombinant PI3Kα (p110α/p85α)	0.8 ± 0.2
Recombinant PI3K β (p110 β /p85 α)	150 ± 25	
Recombinant PI3K δ (p110 δ /p85 α)	220 ± 40	
Recombinant PI3Ky (p110y)	350 ± 55	
Target Engagement (p-AKT)	MCF-7 (Breast Cancer)	5.5 ± 1.2
Cell Proliferation (72h)	MCF-7 (Breast Cancer, PIK3CA mutant)	8.0 ± 1.5
HCT116 (Colon Cancer, PIK3CA mutant)	12.5 ± 2.1	
PC-3 (Prostate Cancer, PTEN null)	25.0 ± 4.5	_
U87-MG (Glioblastoma, PTEN null)	18.0 ± 3.3	_

Data are presented as mean ± standard deviation.

Signaling Pathway

Zantrelisib exerts its anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is a key driver of cell growth, proliferation, and survival.





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Caption: Zantrelisib inhibits PI3K α , blocking the conversion of PIP2 to PIP3 and downstream signaling.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.



In Vitro Kinase Assay

- Objective: To determine the half-maximal inhibitory concentration (IC50) of Zantrelisib against PI3K isoforms.
- Materials: Recombinant human PI3K isoforms, ATP, PIP2 substrate, ADP-Glo™ Kinase Assay kit.
- Procedure:
 - 1. A serial dilution of Zantrelisib (0.1 nM to 100 μ M) is prepared in DMSO.
 - 2. The kinase reaction is initiated by adding the PI3K enzyme to a mixture of Zantrelisib, PIP2 substrate, and ATP in a reaction buffer.
 - 3. The reaction is incubated for 60 minutes at room temperature.
 - 4. The amount of ADP produced is quantified using the ADP-Glo™ reagent according to the manufacturer's protocol.
 - 5. Luminescence is measured, and the data are normalized to control wells (0% and 100% inhibition).
 - 6. IC50 values are calculated using a four-parameter logistic curve fit.

Cellular p-AKT Inhibition Assay

- Objective: To measure the potency of Zantrelisib in inhibiting PI3K signaling in a cellular context.
- Materials: MCF-7 cells, cell culture medium, Zantrelisib, lysis buffer, anti-p-AKT (Ser473) and anti-total-AKT antibodies, ELISA kit.
- Procedure:
 - 1. MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight.
 - 2. Cells are serum-starved for 24 hours.



- 3. Cells are pre-treated with a serial dilution of Zantrelisib for 2 hours.
- 4. Signaling is stimulated with IGF-1 for 15 minutes.
- 5. Cells are lysed, and the levels of p-AKT (Ser473) and total AKT are quantified using a sandwich ELISA.
- 6. The p-AKT signal is normalized to the total AKT signal.
- 7. EC50 values are determined by non-linear regression analysis.

In Vivo Tumor Xenograft Study Workflow

The following diagram illustrates the workflow for evaluating the in vivo efficacy of Zantrelisib in a mouse xenograft model.



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Caption: Workflow for assessing the in vivo efficacy of Zantrelisib in a tumor xenograft model.

- Objective: To assess the anti-tumor activity of Zantrelisib in an in vivo setting.
- Model: Female athymic nude mice are implanted subcutaneously with MCF-7 tumor cells.
- Procedure:
 - 1. When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (e.g., vehicle control, Zantrelisib at 10, 30, and 100 mg/kg).
 - 2. Zantrelisib is administered orally once daily for 21 days.
 - 3. Tumor volume and body weight are measured twice weekly.







- 4. At the end of the study, tumors are excised for pharmacodynamic biomarker analysis (e.g., p-AKT levels by immunohistochemistry).
- 5. Efficacy is evaluated based on tumor growth inhibition (TGI).

Conclusion

Zantrelisib (AC-161) demonstrates a promising preclinical profile as a potent and selective inhibitor of PI3Kα. Its favorable pharmacokinetic properties, including good oral bioavailability and a clean in vitro ADME profile, support its development as a clinical candidate. The pharmacodynamic data confirm its on-target activity, leading to the inhibition of the PI3K/AKT/mTOR pathway and subsequent anti-proliferative effects in cancer cell lines with relevant genetic alterations. The in vivo efficacy observed in xenograft models further validates its potential as a targeted anticancer agent. Further clinical investigation is warranted to determine the safety and efficacy of Zantrelisib in patients with PIK3CA-mutant solid tumors.

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